[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-ethoxy-3-nitrophenyl)methanone
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Overview
Description
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features both piperazine and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its structural features allow it to bind to specific enzymes and receptors, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE
- 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE
Uniqueness
Compared to similar compounds, 4-(2-CHLORO-6-NITROPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both chloro and nitro groups enhances its potential for diverse chemical transformations and biological activities.
Properties
Molecular Formula |
C19H19ClN4O6 |
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Molecular Weight |
434.8 g/mol |
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-ethoxy-3-nitrophenyl)methanone |
InChI |
InChI=1S/C19H19ClN4O6/c1-2-30-17-7-6-13(12-16(17)24(28)29)19(25)22-10-8-21(9-11-22)18-14(20)4-3-5-15(18)23(26)27/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
FRXCINNZZQEFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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